消旋-4-羟基环己基盐酸曲马多

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

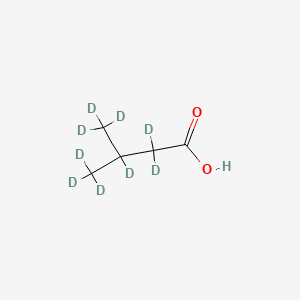

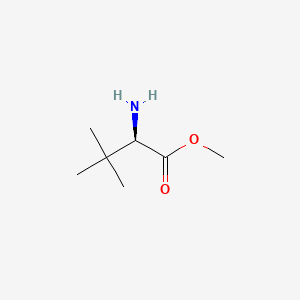

“Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is a metabolite of Tramadol , an analgesic used in the treatment of urinary incontinence . It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .

Molecular Structure Analysis

The molecular structure of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is represented by the formula C16H25NO3.HCl . The IUPAC name is (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .

科学研究应用

Pain Management

This compound is primarily used for the management of pain in adults. It acts as a strong prescription pain medicine, especially when other non-opioid pain treatments are not effective or tolerable .

Anxiety and Depression Treatment

There have been documented cases where tramadol hydrochloride has been used to treat anxiety and depression, indicating potential applications in mental health treatment .

Platelet Activation Regulation

Research has shown that tramadol can regulate the activation of human platelets, which is crucial in blood clotting and cardiovascular health .

Co-Crystal Formation for Enhanced Drug Delivery

Tramadol hydrochloride forms co-crystals with other active pharmaceutical ingredients (APIs) like celecoxib, which is currently in clinical trials for treating moderate to severe acute pain. This suggests its role in creating new drug delivery systems .

作用机制

Target of Action

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride, a metabolite of Tramadol , primarily targets the µ-opioid receptors , serotonin and noradrenaline reuptake . These targets play a crucial role in pain modulation and the regulation of mood .

Mode of Action

This compound acts as an agonist of the µ-opioid receptors and a serotonin and noradrenaline reuptake inhibitor . By binding to these targets, it inhibits the reuptake of serotonin and noradrenaline, thereby increasing their availability in the synaptic cleft . This results in enhanced analgesic effects and mood elevation .

Biochemical Pathways

The compound affects several biochemical pathways. It modulates the small GTPase activity through serotonylation, which is closely related to human platelet activation . It also regulates the activation of human platelets via Rac upstream of p38 MAPK . The compound’s interaction with its targets leads to changes in these pathways, resulting in its therapeutic effects .

Pharmacokinetics

It’s known that the parent compound, tramadol, exhibits both opioid and non-opioid properties, acting mainly on the central nervous system . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of platelet aggregation . It significantly decreases the synergistically stimulated platelet aggregation . This suggests that the compound negatively regulates platelet activation, which could have implications for conditions where platelet aggregation plays a role .

安全和危害

Tramadol, the parent compound of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride”, is known to have potential hazards. It can be harmful if swallowed and may cause central nervous system effects . Overdose can lead to serious consequences such as respiratory depression, lethargy, coma, seizure, cardiac arrest, and death .

属性

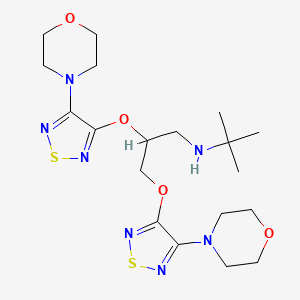

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Tramadol Hydrochloride", "4-Cyclohexanol", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Chloride", "Water", "Ethanol", "Diethyl Ether", "Magnesium Sulfate" ], "Reaction": [ "1. Reduction of Tramadol Hydrochloride with Sodium Borohydride in Ethanol to form Racemic Tramadol", "2. Epimerization of Racemic Tramadol with Sodium Hydroxide in Water to form Racemic 4-Hydroxycyclohexyl Tramadol", "3. Separation of Racemic 4-Hydroxycyclohexyl Tramadol into its enantiomers using Chiral HPLC", "4. Conversion of (1R,2R)-4-Hydroxycyclohexyl Tramadol to its hydrochloride salt by treatment with Hydrochloric Acid in Ethanol", "5. Recrystallization of the hydrochloride salt from Ethanol/Diethyl Ether mixture to obtain Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride", "6. Drying of the product under vacuum over Magnesium Sulfate" ] } | |

CAS 编号 |

273398-39-3 |

产品名称 |

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride |

分子式 |

C16H26ClNO3 |

分子量 |

315.838 |

IUPAC 名称 |

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |

InChI |

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |

InChI 键 |

AYUBUCOVRQQXPD-FNIUFUSKSA-N |

SMILES |

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |

同义词 |

(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。